1-(2-Iodoethyl)piperidine
Description
Direct Alkylation Approaches
Direct alkylation is a primary method for synthesizing 1-(2-Iodoethyl)piperidine. This involves the reaction of piperidine (B6355638) with a molecule that can introduce the iodoethyl group.
The N-alkylation of piperidine is a common and straightforward approach. The reaction of piperidine with 1,2-diiodoethane (B146647) can yield this compound. To favor the desired mono-alkylation product over the di-alkylation byproduct, the reaction conditions can be controlled, for instance, by the slow addition of the alkylating agent. researchgate.netresearchgate.net
Another approach involves the use of 1-chloro-2-bromoethane. In a specific protocol, 1H-pyrrole-2-carbaldehyde is first reacted with 1-chloro-2-bromoethane, followed by reaction with piperidine to yield the desired N-substituted product. atlantis-press.com This highlights the versatility of using different halo-ethylating agents.
The N-alkylation of a secondary amine like piperidine with an alkyl halide, such as 1,2-diiodoethane, proceeds through a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the iodoethyl group and displacing the iodide ion. sciencemadness.org The use of a base, such as potassium carbonate, can facilitate the reaction by deprotonating the resulting piperidinium (B107235) salt, regenerating the neutral amine for further reaction. researchgate.net However, without a base, the reaction tends to slow down as the salt accumulates. researchgate.net The formation of quaternary ammonium (B1175870) salts is a potential side reaction if an excess of the alkylating agent is used. researchgate.net
| Parameter | Description | Key Considerations |
|---|---|---|
| Reactants | Piperidine and an iodoethylating agent (e.g., 1,2-diiodoethane). | The choice of iodoethylating agent can influence reaction conditions and yield. |
| Mechanism | Typically an SN2 (bimolecular nucleophilic substitution) reaction. | The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the alkyl halide. |
| Side Reactions | Di-alkylation leading to the formation of a quaternary ammonium salt. | Can be minimized by controlling stoichiometry and slow addition of the alkylating agent. researchgate.net |
| Role of Base | A base (e.g., K2CO3) can be used to neutralize the acid formed during the reaction. researchgate.net | Facilitates the reaction and can influence the product distribution. researchgate.net |
Halogenation and Interconversion Strategies
The synthesis of this compound can also be accomplished by modifying related compounds, particularly through the introduction of iodine via halogenation or by converting other haloethylpiperidines.
A common method for preparing alkyl iodides is the treatment of the corresponding alcohol with hydroiodic acid. For instance, 2-(Piperidin-1-yl)ethanol can be converted to this compound through this method. zfin.org
Halogen exchange reactions, often referred to as Finkelstein reactions, provide another route to this compound. frontiersin.org This involves reacting a chloro or bromo analog, such as 1-(2-bromoethyl)piperidine (B1605536), with an iodide salt like sodium iodide. nih.gov These reactions are typically reversible, and to drive the reaction towards the desired iodo product, the reaction is often carried out in a solvent like acetone (B3395972) where the resulting sodium chloride or bromide is insoluble and precipitates out of the solution. Catalysts, such as copper(I) salts, can be employed to facilitate the exchange, particularly with aryl halides. frontiersin.orgnih.gov
The precursor, 1-(2-bromoethyl)piperidine, can be synthesized through various methods. One approach involves the reaction of 1-(2-phenoxyethyl)piperidine (B1360213) with hydrobromic acid. prepchem.com Another common method is the reaction of piperidine with 1,2-dibromoethane. To control the reaction and avoid the formation of the disubstituted product, a base like sodium hydroxide (B78521) or potassium carbonate is often used in a polar solvent such as acetonitrile (B52724) or ethanol.
| Method | Starting Material | Reagent | Key Features |
|---|---|---|---|
| Hydroiodic Acid Treatment | 2-(Piperidin-1-yl)ethanol zfin.org | Hydroiodic Acid (HI) | Direct conversion of an alcohol to the corresponding iodide. |
| Halogen Exchange (Finkelstein Reaction) | 1-(2-Bromoethyl)piperidine or 1-(2-Chloroethyl)piperidine (B1294334) | Sodium Iodide (NaI) nih.gov | Equilibrium-driven reaction; often performed in acetone to precipitate the resulting halide salt. |
| Synthesis of Bromo-intermediate | 1-(2-Phenoxyethyl)piperidine | Hydrobromic Acid (HBr) prepchem.com | Cleavage of the ether linkage to form the bromoalkane. |
| Synthesis of Bromo-intermediate | Piperidine | 1,2-Dibromoethane | Direct alkylation to form the bromo-derivative, often with a base to control the reaction. |
General Methods for Piperidine Ring Formation
The piperidine ring itself is a common structural motif in many biologically active compounds and can be synthesized through various strategies. These methods generally involve the cyclization of a linear precursor.
Common approaches to constructing the piperidine ring include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and cycloaddition reactions. nih.govresearchgate.net Reductive amination of dicarbonyl compounds or their precursors is another powerful strategy. For example, biomass-derived δ-valerolactone can be converted to piperidine through a reductive amination process using a bimetallic catalyst. gumed.edu.plresearcher.life
The aza-Diels-Alder reaction, a type of cycloaddition, offers a route to highly substituted piperidines by reacting an imine with a diene. nih.govresearchgate.netthieme-connect.comresearchgate.net This method allows for the stereocontrolled synthesis of complex piperidine derivatives. Another innovative approach involves a pyridine ring-opening, ring-closing strategy via Zincke imine intermediates to generate N-(hetero)arylpiperidines. chemrxiv.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodoethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14IN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHXVJIVFFKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Iodoethyl Piperidine and Analogous Structures
General Methods for Piperidine (B6355638) Ring Formation
Hydrogenation/Reduction of Pyridine (B92270) Precursors
A primary and conventional route to the piperidine core is through the hydrogenation of pyridine precursors. dtic.mil This method typically involves the reduction of the aromatic pyridine ring to yield the saturated piperidine heterocycle. Catalytic hydrogenation is a common approach, often employing transition metal catalysts like nickel, rhodium, or palladium. dtic.milmdpi.comnih.gov For instance, pyridine can be effectively hydrogenated to piperidine using a nickel catalyst at elevated temperatures and pressures. dtic.mil
Recent advancements have focused on developing more efficient and milder hydrogenation conditions. Electrocatalytic hydrogenation has emerged as a promising alternative, allowing the reduction of pyridine to piperidine at ambient temperature and pressure, thereby reducing energy consumption and waste. nih.govresearchgate.netacs.org This method has demonstrated high current efficiency and quantitative conversion. nih.govacs.org Furthermore, various catalysts, including cobalt, ruthenium, and iridium-based systems, have been explored to enhance the efficiency and selectivity of pyridine hydrogenation. mdpi.com For example, a heterogeneous cobalt catalyst has been shown to facilitate the hydrogenation of pyridine derivatives in water, an environmentally benign solvent. mdpi.com
The chemoselectivity of hydrogenation is crucial when other reducible functional groups are present in the pyridine precursor. Palladium-catalyzed hydrogenation has been successfully used in the synthesis of complex molecules like the precursor to Donepezil, a drug for Alzheimer's disease, highlighting the method's applicability in pharmaceutical synthesis. mdpi.com
Intermolecular Annulation and Reductive Amination Strategies
Intermolecular annulation reactions provide a convergent approach to the piperidine skeleton by combining two or more components to form the ring. nih.gov These strategies are versatile and can be categorized into two-component and multi-component reactions. nih.gov A common two-component reaction involves the condensation of an amine with a dicarbonyl compound, followed by reduction, a process known as reductive amination. nih.govchim.it
Reductive amination is a powerful tool for constructing the piperidine ring. The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward method. chim.it This reaction can be performed with various amines and reducing agents, with sodium cyanoborohydride and borane-pyridine complexes being common choices. chim.ittandfonline.com The use of borane-pyridine offers an advantage over sodium cyanoborohydride by avoiding the formation of cyanide-containing impurities. tandfonline.com The scope of this reaction is broad, accommodating aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com
Recent developments in intermolecular annulation include radical-mediated processes and tunable [3+2] and [4+2] annulations, which offer divergent pathways to access not only piperidines but also other N-heterocycles like pyrrolidines from simple olefins. nih.govrsc.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a widely employed strategy for synthesizing piperidine derivatives, where a pre-formed linear substrate containing a nitrogen source undergoes ring closure. nih.gov This approach is advantageous for controlling stereochemistry and regioselectivity. nih.gov Various methods fall under this category, including:
Radical-mediated cyclization: This involves the generation of a radical on the substrate, which then attacks another part of the molecule to form the piperidine ring. nih.gov
Metal-catalyzed cyclization: Transition metals, particularly gold and palladium, are effective catalysts for intramolecular cyclizations to form piperidines. nih.govnih.gov Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes. nih.gov
Reductive cyclization: This method involves the cyclization of a precursor containing, for example, a keto and an oxime group, which are reduced and cyclized in a single step. Sodium cyanoborohydride is a common reagent for this transformation. tandfonline.com
Pictet-Spengler reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, often catalyzed by a Lewis acid, to form a tetrahydroisoquinoline, a structure related to piperidine. usm.edu
Table 1: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis
| Cyclization Method | Key Features | Typical Reagents/Catalysts | Ref. |
|---|---|---|---|
| Radical-mediated | Formation and cyclization of a radical intermediate. | Cobalt(II) catalysts, triethylborane. | nih.gov |
| Metal-catalyzed | Use of transition metals to facilitate ring closure. | Gold(I) complexes, palladium catalysts. | nih.govnih.gov |
| Reductive | Simultaneous reduction and cyclization. | Sodium cyanoborohydride. | tandfonline.com |
| Pictet-Spengler | Cyclization of β-arylethylamines. | Lewis acids (e.g., scandium(III) triflate). | usm.edu |
Advanced Synthetic Techniques
To meet the growing demand for complex and stereochemically defined piperidine derivatives, advanced synthetic techniques have been developed. These methods often offer improved efficiency, selectivity, and access to novel structures.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of piperidine derivatives. nih.govtsijournals.commdpi.commdpi.comnih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. tsijournals.commdpi.com This technique has been successfully applied to various steps in piperidine synthesis, such as the final nucleophilic substitution to attach the piperidine core to other molecular scaffolds and in condensation reactions. nih.govmdpi.comnih.gov For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety was achieved in excellent yields within minutes under microwave irradiation. mdpi.comnih.gov
Stereoselective Synthesis of Chiral Piperidine Derivatives
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to their prevalence in chiral drugs and natural products. dicp.ac.cn Several strategies have been developed to achieve stereoselectivity, including:
Use of chiral auxiliaries: A chiral auxiliary, often derived from a natural product like a carbohydrate, can be attached to the precursor to direct the stereochemical outcome of a reaction. cdnsciencepub.comresearchgate.netcapes.gov.br For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comcapes.gov.br
Asymmetric catalysis: Chiral catalysts, including metal complexes and organocatalysts, can be used to induce enantioselectivity in the formation of the piperidine ring. researchgate.net Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a chiral primary amine allows for the synthesis of various chiral piperidines. dicp.ac.cn
Chiral pool synthesis: Starting from readily available chiral molecules, such as amino acids, allows for the synthesis of chiral piperidine derivatives with a defined stereochemistry. researchgate.net
Table 2: Key Strategies for Stereoselective Piperidine Synthesis
| Strategy | Description | Example | Ref. |
|---|---|---|---|
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Use of D-arabinopyranosylamine in a Mannich-Michael reaction. | cdnsciencepub.comresearchgate.netcapes.gov.br |
| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral substrate. | Rhodium-catalyzed asymmetric transfer hydrogenation. | dicp.ac.cn |
| Chiral Pool Synthesis | Starting materials are already chiral. | Synthesis from N-Cbz amino acid derivatives. | researchgate.net |
Formation of 1-(2-Iodoethyl)piperidine Salts and Intermediates
The synthesis of this compound itself can be achieved through several routes. A common method involves the alkylation of piperidine with a suitable two-carbon electrophile. For instance, reacting piperidine with 1-iodoethane in the presence of a base can yield the desired product. Another approach involves the treatment of this compound with hydroiodic acid to form the corresponding hydroiodide salt, which is often a more stable, crystalline solid. smolecule.com
The synthesis of related haloethylpiperidine intermediates is also well-documented. For example, 1-(2-bromoethyl)piperidine (B1605536) can be prepared from 2-(2-bromoethyl)piperidine (B1277137) hydrobromide, which in turn is synthesized from the corresponding alcohol by treatment with hydrobromic acid. semanticscholar.org Similarly, 1-(2-chloroethyl)piperidine (B1294334) derivatives have been synthesized, though sometimes with challenges related to the formation of dimer impurities. google.com The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine. atlantis-press.comresearchgate.net
These haloethylpiperidine intermediates are valuable for further synthetic transformations, such as their use in alkylation reactions to introduce the 1-(2-ethyl)piperidine moiety into larger molecules.
Reactivity Profile and Transformational Chemistry of 1 2 Iodoethyl Piperidine
Nucleophilic Substitution Reactions at the Iodoethyl Moiety
Aliphatic nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group on an sp³-hybridized carbon atom. In 1-(2-Iodoethyl)piperidine, the iodide ion is an exceptional leaving group, facilitating substitution reactions under relatively mild conditions. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, involving a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.
Reactions with Various Nucleophiles
The electrophilic nature of the iodoethyl group allows this compound to react with a wide array of nucleophiles. The general principle involves the donation of a lone pair of electrons from the nucleophile to the α-carbon, displacing the iodide ion.
Common classes of nucleophiles that readily react include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form ethers. For example, reaction with sodium ethoxide would yield 1-(2-ethoxyethyl)piperidine.
Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles, leading to the formation of more complex substituted amines. For instance, reaction with aniline would produce N-(2-(piperidin-1-yl)ethyl)aniline.
Sulfur Nucleophiles: Thiolates (RS⁻) are particularly potent nucleophiles and react efficiently to form thioethers. sci-hub.se
Carbon Nucleophiles: Anions such as cyanide (CN⁻) or enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.
The table below summarizes representative nucleophilic substitution reactions.
| Nucleophile Category | Example Nucleophile | Reagent Example | Product Class |
| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Ether |
| Nitrogen | Primary Amine | Aniline (PhNH₂) | Substituted Amine |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
Formation of N-Substituted Ethylpiperidine Derivatives
A significant application of the nucleophilic substitution reactivity of this compound and its analogs (like chloro or mesylate derivatives) is the synthesis of various N-substituted ethylpiperidine derivatives. d-nb.info These products are scaffolds of interest in medicinal chemistry and materials science. By selecting the appropriate nucleophile, a diverse library of compounds can be generated from this single precursor.
For example, the synthesis of 1-(2-phenylethyl)piperidine, a core structure in some pharmaceutical agents, can be envisioned through a Friedel-Crafts-type reaction where benzene acts as a nucleophile, or more practically, by reacting this compound with a phenyl Grignard reagent (phenylmagnesium bromide). The synthesis of N-phenethyl-4-piperidinone (NPP), a precursor for fentanyl, often involves reacting 4-piperidinone with phenethyl bromide, a reaction analogous to the substitutions that this compound would undergo. wikipedia.org The reaction of a mesylate derivative with benzylamine has been shown to produce N-benzyl substituted piperidines in good yields. d-nb.info
Elimination Reactions: Dehydrohalogenation Pathways
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction instead of substitution. This process, known as dehydrohalogenation, involves the removal of the iodine atom from the α-carbon and a proton from the adjacent carbon (the β-carbon), resulting in the formation of a double bond.
This transformation typically follows the E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com The E2 mechanism is a concerted, one-step process where the base abstracts a β-hydrogen at the same time as the C-I bond breaks and the C=C π-bond forms. youtube.com For this to occur efficiently, a specific stereochemical arrangement is required: the β-hydrogen and the iodine leaving group must be in an anti-periplanar conformation (180° dihedral angle). youtube.com This alignment allows for optimal orbital overlap in the transition state. youtube.com
Given the free rotation around the C-C bond in the ethyl chain, this anti-periplanar arrangement is readily accessible. The product of this reaction would be 1-vinylpiperidine. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, favors the E2 pathway over the competing SN2 reaction. libretexts.org
Reduction Chemistry of the Iodoethyl Group
The carbon-iodine bond in this compound can be cleaved reductively to replace the iodine atom with a hydrogen atom, yielding 1-ethylpiperidine. This hydrodehalogenation can be accomplished through several standard methods for reducing alkyl halides.
One common and powerful method is the use of metal hydride reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comreddit.com LiAlH₄ acts as a source of hydride ions (H⁻), which function as nucleophiles to displace the iodide from the α-carbon. libretexts.org The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench any excess reagent and neutralize intermediates. reddit.com While NaBH₄ is generally not strong enough to reduce alkyl halides, LiAlH₄ effectively reduces alkyl iodides. stackexchange.com
Another effective method is catalytic hydrogenation. This process involves reacting the alkyl iodide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). acs.orgnih.govnih.gov The reaction often requires the addition of a base, like diisopropylethylamine (DIEA), to neutralize the hydrogen iodide (HI) that is formed as a byproduct, as the acid can poison the catalyst. nih.govacs.org This method is often chemoselective and can be performed under mild conditions. nih.govacs.org
Role in Multi-Component Reactions and Catalysis
While this compound itself is not typically documented as a catalyst, it serves as a valuable precursor for molecules that are used in catalysis and multi-component reactions. Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Piperidine (B6355638) scaffolds are frequently found in the products of such reactions. beilstein-journals.org
As a Precursor for N-Heterocyclic Carbene Ligands
A significant application of this compound is in the synthesis of precursors for N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene molecules that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. nsf.gov
The synthesis of an NHC precursor can be achieved by reacting this compound with an appropriate amine or imidazole derivative. An analogous one-pot synthesis has been demonstrated for N-(2-Iodoethyl)arylamine salts, which react with amines followed by triethyl orthoformate to yield various NHC ligands. cardiff.ac.uk In a similar fashion, this compound could first react with an imidazole to form an N-(2-(piperidin-1-yl)ethyl)imidazolium salt. Subsequent deprotonation of the acidic proton between the two nitrogen atoms of the imidazolium ring with a strong base would generate the free N-heterocyclic carbene. This NHC would feature a piperidinylethyl substituent on one of the nitrogen atoms, which can be used to tune the steric and electronic properties of the resulting metal complexes for catalytic applications. cardiff.ac.uk The resulting silver(I)-NHC complexes can then be used as transmetalation agents to prepare other metal-NHC complexes, for example, with ruthenium(II) or palladium(II). cardiff.ac.uk
Participation in Dual-Catalyst Systems (e.g., Piperidine-Iodine Systems)
The compound this compound possesses the structural motifs necessary to participate in dual-catalyst systems, particularly those involving a tertiary amine and molecular iodine. While direct research focusing exclusively on this compound in this context is specific, its reactivity can be inferred from the well-documented behavior of the piperidine-iodine catalytic system. mdpi.comsemanticscholar.org This system is recognized for its efficiency in promoting various organic transformations, such as the one-pot, three-component synthesis of coumarin-3-carboxamides. mdpi.comsemanticscholar.org
In these dual-catalyst reactions, the two components perform distinct yet synergistic roles. mdpi.com The piperidine moiety, present in this compound, functions as a Brønsted base. Its role is to facilitate proton transfer steps within the reaction mechanism, such as deprotonation to form reactive intermediates. mdpi.com
Molecular iodine (I₂), on the other hand, acts as a mild Lewis acid. mdpi.com It activates functional groups like imines and carbonyls by coordination, enhancing their electrophilicity and making them more susceptible to nucleophilic attack. mdpi.com The interplay between the basic amine and the Lewis acidic iodine creates a powerful catalytic environment for complex molecule synthesis. mdpi.comsemanticscholar.org
A plausible mechanism for a reaction catalyzed by a piperidine-iodine system involves the initial activation of a substrate by iodine, followed by a base-mediated step facilitated by piperidine. mdpi.com For example, in the synthesis of coumarin-3-carboxamides, iodine is proposed to activate an imine intermediate, which then undergoes a Mannich-type reaction in the presence of piperidine. mdpi.com
The presence of the iodoethyl group in this compound introduces the possibility of intramolecular reactions or alternative catalytic cycles, although this remains an area for further investigation. The core reactivity, however, is expected to mirror the established dual-catalytic function of simpler piperidine-iodine systems. mdpi.comacs.org These systems are valued for being metal-free, requiring low catalyst loading, and often utilizing environmentally benign solvents. semanticscholar.org
Table 1: Roles of Components in Piperidine-Iodine Dual-Catalyst Systems
| Component | Class | Catalytic Function |
| Piperidine (or derivative) | Brønsted Base | Facilitates proton transfer, deprotonation |
| Molecular Iodine (I₂) | Lewis Acid | Activates electrophiles (e.g., imines, carbonyls) |
Charge-Transfer Complex Formation with Iodine
Tertiary amines, including the piperidine moiety within this compound, are known to form charge-transfer (CT) complexes with molecular iodine, which acts as a σ-electron acceptor. researchgate.netnih.gov This interaction involves the transfer of electron density from the non-bonding (n) orbital of the nitrogen atom (the Lewis base or donor) to the antibonding (σ*) orbital of the I-I bond (the Lewis acid or acceptor). libretexts.orgsemanticscholar.org
The formation of this n→σ* complex is characterized by the appearance of new, distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum that are not present in the spectra of the individual components. libretexts.orgnih.gov A key feature is the "blue-shift" of the visible iodine band (typically around 520 nm in inert solvents), and the emergence of a new, intense charge-transfer band at a shorter wavelength. nih.gov For instance, the complex between the donor clonidine and iodine results in a CT band at 285 nm and a blue-shifted iodine band at 393 nm. nih.gov
The strength of the donor-acceptor interaction can be quantified by the formation constant (KCT) and the molar extinction coefficient (εCT) of the complex, often determined using methods like the Benesi-Hildebrand equation. researchgate.netnih.gov Studies on similar amine-iodine complexes have shown that these values are influenced by the solvent polarity. researchgate.net For example, the reaction of 4-benzylpiperidine with iodine produces a stable charge-transfer complex. researchgate.net
The interaction typically proceeds in two steps. Initially, an "outer complex" or contact pair is formed, which is responsible for the characteristic charge-transfer absorption. nih.gov This can then evolve, particularly in polar solvents, into a more intimate "inner complex" or ion pair, formulated as [(Amine)₂I]⁺I₃⁻. researchgate.net This progression involves the formation of triiodide ions (I₃⁻), which have strong absorptions around 290 nm and 360 nm. nih.gov The formation of a 1:1 charge-transfer complex has been identified for various neuroleptics containing amine functionalities with iodine. nih.gov The study of a complex between 1-(2-aminoethyl) piperazine and iodine also resulted in the formation of an ionic species, [(AEPIP) I]⁺ I₅⁻. hbku.edu.qa
Based on these well-established principles, this compound is expected to readily form a charge-transfer complex with iodine, exhibiting characteristic spectroscopic changes indicative of this donor-acceptor interaction.
Table 2: Spectroscopic Data for Representative Amine-Iodine Charge-Transfer Complexes
| Donor Compound | Acceptor | Solvent | λmax (CT Band) | λmax (Blue-Shifted I₂) | Stoichiometry |
| Clonidine nih.gov | Iodine | Not Specified | 285 nm | 393 nm | 1:1 |
| Piperidine researchgate.net | Iodine | Chloroform | Not Specified | Not Specified | Not Specified |
| 1-Hydroxybenzotriazole ajol.info | Iodine | Chloroform | Not Specified | ~510 nm | 1:1 |
Spectroscopic and Structural Characterization of 1 2 Iodoethyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another. While direct experimental data for 1-(2-Iodoethyl)piperidine is not widely published, a robust prediction of its ¹H NMR spectrum can be made by analyzing its constituent parts and comparing it to the known spectrum of its close analog, 1-(2-chloroethyl)piperidine (B1294334) hydrochloride. chemicalbook.com
The structure contains three distinct sets of protons on the piperidine (B6355638) ring (α, β, and γ to the nitrogen) and two sets on the N-ethyl side chain. The protons on the ethyl chain are expected to appear as two triplets due to coupling with each other. The protons on the piperidine ring will present as more complex multiplets.
A key difference between the chloro- and iodo- derivatives lies in the electronegativity of the halogen. Iodine is significantly less electronegative than chlorine. Consequently, the protons on the carbon adjacent to the halogen (H-2') are expected to be less deshielded in the iodo compound, causing their signal to shift upfield (to a lower δ value) compared to the chloro analog. A similar, though less pronounced, upfield shift is anticipated for the adjacent methylene (B1212753) protons (H-1').
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data for 1-(2-chloroethyl)piperidine and electronegativity trends.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', -CH₂-I | ~3.25 | Triplet (t) | ~7.0 |
| H-1', -CH₂-N | ~2.80 | Triplet (t) | ~7.0 |
| H-2, H-6 (Piperidine, α) | ~2.60 | Multiplet (m) | - |
| H-3, H-4, H-5 (Piperidine, β, γ) | ~1.50 - 1.70 | Multiplet (m) | - |
Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of a molecule. For this compound, five distinct carbon signals are expected: three for the piperidine ring (due to symmetry) and two for the ethyl side chain.
A defining feature in the predicted ¹³C NMR spectrum is the signal for the carbon atom bonded to iodine (C-2'). Due to the "heavy atom effect," where the large electron cloud of iodine induces significant shielding, this carbon is expected to resonate at a remarkably upfield position, typically below 10 ppm. The other carbons will appear in regions typical for N-alkylated piperidines. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on piperidine spectral data and known heavy atom effects. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1', -CH₂-N | ~58 - 60 |
| C-2, C-6 (Piperidine, α) | ~54 - 56 |
| C-4 (Piperidine, γ) | ~25 - 27 |
| C-3, C-5 (Piperidine, β) | ~23 - 25 |
| C-2', -CH₂-I | ~5 - 8 |
To confirm the assignments from 1D NMR spectra, advanced 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear cross-peak between the signals assigned to H-1' and H-2', confirming their connectivity in the ethyl chain. It would also show correlations between the adjacent protons within the piperidine ring (e.g., H-2/H-3, H-3/H-4).
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon signal. For instance, it would show a cross-peak between the proton signal at ~3.25 ppm (H-2') and the carbon signal at ~5-8 ppm (C-2'), confirming the assignment of the iodomethylene group.
Furthermore, computational methods and NMR prediction software can provide theoretical chemical shifts based on the molecular structure, which can be compared against experimental data for validation. np-mrd.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-N bonds, characteristic of N-alkylpiperidine structures. chemicalbook.comchemicalbook.com
C-H Stretching: Strong, sharp peaks are expected in the 2850–2960 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds in the piperidine ring and ethyl chain.
C-N Stretching: A moderate absorption in the fingerprint region, typically between 1100–1200 cm⁻¹, is characteristic of the C-N bond stretch of the tertiary amine.
C-I Stretching: The carbon-iodine bond vibration is a key feature but absorbs in the far-infrared region, typically around 500–600 cm⁻¹. This absorption would likely not be visible in a standard mid-range IR spectrum (4000–650 cm⁻¹).
Table 3: Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N Stretch | 1100 - 1200 | Medium |
| C-I Stretch | 500 - 600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. Saturated compounds like this compound lack conjugated π-systems or carbonyl groups, which are the typical chromophores that give rise to strong absorptions in the 200–800 nm range.
The molecule contains two functionalities with non-bonding electrons: the nitrogen atom of the amine and the iodine atom. These can undergo weak n→σ* transitions. Alkyl iodides are known to have a weak absorption band around 260 nm. Therefore, the UV-Vis spectrum of this compound is expected to be largely featureless, with only a very weak, broad absorbance at the low end of the UV range. Its primary utility would be to confirm the absence of unsaturated impurities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₇H₁₄IN), the exact molecular weight is 239.02 g/mol .
The fragmentation of this molecule is governed by the presence of the tertiary amine and the alkyl iodide. The most characteristic fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom to form a stable, resonance-stabilized iminium cation. miamioh.edulibretexts.orgyoutube.com
Expected fragmentation pathways include:
Alpha-Cleavage: The cleavage of the C1'-C2' bond is highly favored. This results in the loss of an iodo-methyl radical (•CH₂I) and the formation of a highly stable piperidinium-methylene iminium cation at m/z = 98 . This fragment is often the base peak in the spectrum of N-alkyl piperidines.
Loss of Iodine: Cleavage of the C-I bond, a common pathway for alkyl halides, would result in the loss of an iodine radical (I•, mass 127), producing a cation at m/z = 112 .
Ring Fragmentation: The piperidine ring itself can fragment through various pathways, typically involving the loss of ethylene (B1197577) (C₂H₄), leading to smaller fragment ions. miamioh.edu
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 239 | [C₇H₁₄IN]⁺ | Molecular Ion (M⁺) |
| 112 | [C₇H₁₄N]⁺ | M - I• (Loss of iodine radical) |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage (Base Peak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and conformational details, which are essential for understanding the structural properties of a compound. While the crystal structure of this compound has not been specifically reported in the crystallographic literature, the analysis of closely related piperidine derivatives offers significant insights into the likely solid-state conformation of this molecule.
A notable example is the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, which shares the key feature of a 1-(2-substituted-ethyl)piperidine framework. researchgate.net The crystallographic data for this compound provide a valuable model for understanding the structural characteristics of the piperidine ring and its substituents in the solid state.
The single-crystal X-ray diffraction analysis of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride reveals that the piperidine ring adopts a slightly distorted chair conformation. researchgate.net This is a common and energetically favorable conformation for six-membered heterocyclic rings. In this structure, the nitrogen (N1) and the opposing carbon (C4) atoms are displaced from the mean plane formed by the other four atoms of the ring by 0.659(1) Å and 0.678(1) Å, respectively. researchgate.net
The detailed crystallographic data for this derivative are summarized in the interactive table below.
Interactive Data Table: Crystallographic Data for 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄ClNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.953(1) |
| b (Å) | 9.986(1) |
| c (Å) | 21.257(1) |
| V (ų) | 1900.5 |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.8 |
Based on these findings, it can be inferred that this compound would also likely adopt a chair conformation in the solid state, with the 2-iodoethyl substituent preferring an equatorial orientation to minimize steric interactions. The presence of the iodine atom, a large and polarizable halogen, could lead to specific intermolecular interactions, such as halogen bonding, which would influence the crystal packing. However, without experimental data for this compound itself, these structural features remain speculative. The crystallographic analysis of its derivatives underscores the importance of X-ray diffraction in elucidating the precise solid-state structures of complex organic molecules.
Advanced Research Applications of 1 2 Iodoethyl Piperidine in Chemical Sciences
Precursors in Molecular Imaging Probe Development
1-(2-Iodoethyl)piperidine serves as a crucial precursor in the development of molecular imaging probes, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Its structure allows for its incorporation into larger molecules designed to bind to specific biological targets, such as receptors or transporters in the central nervous system. The presence of the iodine atom is key, as it provides a site for direct radioiodination or a leaving group for the introduction of other radioisotopes.
The piperidine (B6355638) moiety is a common structural feature in ligands targeting various receptors, including sigma (σ) receptors and serotonin receptors (e.g., 5-HT1A), which are implicated in numerous neurological and psychiatric disorders. pharmablock.comd-nb.info this compound is an effective alkylating agent used to introduce the N-ethylpiperidine group onto a parent molecule, a key step in synthesizing novel ligands.
Researchers have developed a range of radiolabeled piperidine analogs for in vivo imaging. For instance, analogs of WAY-100635, a potent 5-HT1A receptor antagonist, have been synthesized where the original cyclohexyl moiety is replaced by iodinated, bridge-fused rings. d-nb.info These precursors are designed for easy iodination with radioactive iodine-123 (¹²³I). d-nb.info Similarly, the synthesis of σ₁ receptor ligands often incorporates a 4-(2-aminoethyl)piperidine scaffold, demonstrating the versatility of piperidine-based structures in ligand design. nih.govnih.gov The general approach involves synthesizing a precursor molecule that can be readily labeled with a radioisotope in the final step. The resulting radioligands, such as those containing ¹²³I, allow for the non-invasive visualization and quantification of receptor density and distribution in living subjects. nih.gov
| Receptor Target | Ligand Class | Imaging Modality | Key Synthetic Precursor Role |
|---|---|---|---|
| Serotonin 5-HT1A | WAY-100635 Analogs | SPECT | Introduction of an iodinated moiety for 123I labeling. d-nb.info |
| Sigma-1 (σ₁) | Aminoethyl-piperidines | PET / SPECT | Formation of the core piperidine scaffold for subsequent radiolabeling. pharmablock.comnih.gov |
| Sigma (σ) | Halogenated Phenoxymethyl-piperidines | SPECT | Precursor for radioiodinated probes like [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. nih.gov |
While the iodine atom in this compound allows for direct radioiodination, it is also an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of other radiohalogens. A particularly important strategy in PET imaging is the incorporation of Fluorine-18 (¹⁸F), a positron-emitting radionuclide with favorable decay characteristics.
The synthesis of ¹⁸F-labeled probes can be achieved via a halogen exchange reaction where the iodo group on the precursor molecule is displaced by [¹⁸F]fluoride. nih.gov This nucleophilic substitution is a common and effective method for radiolabeling. The reaction is typically performed using [¹⁸F]fluoride activated by a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex ([¹⁸F]/K₂₂₂), in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO). nih.gov The efficiency of this substitution depends on several factors, including the nature of the substrate and reaction conditions. Iodo-precursors are often preferred over their bromo- or chloro-analogs for such substitutions due to the better leaving group ability of iodide. nih.govresearchgate.net This strategy allows a single iodinated precursor, derived from reagents like this compound, to be used for the synthesis of either an iodinated SPECT agent or an ¹⁸F-fluorinated PET agent, providing significant versatility in molecular imaging research. researchgate.net
Building Blocks for Complex Heterocyclic Systems
The reactivity of this compound makes it a valuable building block for constructing more complex molecular architectures, including spirocyclic and fused-ring heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to high-affinity and selective interactions with biological targets. pharmablock.com
Spirocyclic piperidines are compounds where the piperidine ring is joined to another ring system by a single shared carbon atom. This structural motif imparts conformational rigidity and novelty, making it attractive for drug design. pharmablock.com Synthetic strategies to construct these systems can leverage the reactivity of iodo-precursors.
One advanced approach involves photoredox catalysis, where a linear aryl iodide precursor undergoes a radical-mediated cyclization. nih.gov In this type of strategy, a suitable nucleophile (e.g., a phenol or amine) can be alkylated with this compound to form a linear substrate. This substrate, containing the piperidinoethyl group and an iodoaryl moiety, can then be subjected to single-electron transfer (SET) from a photoredox catalyst. This generates an aryl radical that cyclizes onto a tethered reactive group (like an alkene) in a regioselective manner, forming the spirocyclic core. nih.gov Another powerful method is the palladium-catalyzed intramolecular Heck reaction, where an intermediate formed by alkylating a precursor with this compound can undergo cyclization to create the spiro-junction. researchgate.net These methods provide a pathway to complex spiropiperidines from simple, linear precursors.
Fused ring systems, where two or more rings share two atoms and a bond, are common in natural products and pharmacologically active molecules. The indolizidine core, consisting of a fused six-membered piperidine ring and a five-membered pyrrolidine ring, is a prominent example found in various alkaloids. mdpi.com
This compound can serve as a key reagent in the synthesis of such systems. A general and powerful strategy involves the N-alkylation of a suitable pyrrolidine derivative with this compound. The resulting tertiary amine intermediate contains the complete carbon-nitrogen framework necessary for the fused system. Subsequent intramolecular cyclization, often achieved through methods like intramolecular Heck reactions, transition-metal-catalyzed C-H activation, or radical cyclizations, forges the second ring to yield the indolizidine scaffold. While the synthesis of fused pyrrolidin-2-ones from this specific precursor is less direct, the alkylation capability of this compound makes it a versatile tool for building up the necessary precursors for a wide range of fused heterocyclic structures. nih.gov
Contributions to Medicinal Chemistry Research through Chemical Design
The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is found in numerous FDA-approved drugs and biologically active compounds. organic-chemistry.org this compound contributes to medicinal chemistry research by providing a reliable means to incorporate the N-ethylpiperidine moiety into potential drug candidates, allowing chemists to systematically explore structure-activity relationships (SAR).
The introduction of this group can significantly influence a molecule's pharmacological profile, including its receptor affinity, selectivity, and pharmacokinetic properties. For example, in the development of σ₁ receptor ligands, the nature of the substituent on the piperidine nitrogen is critical for affinity and selectivity over the σ₂ subtype. pharmablock.comnih.gov Studies have shown that while 1-methylpiperidine derivatives exhibit high σ₁ affinity, piperidines with an unsubstituted nitrogen or a simple ethyl group can show considerably lower affinity. pharmablock.comnih.gov This highlights the precise structural control needed in drug design. By using this compound, medicinal chemists can attach the piperidine ring to various molecular scaffolds and fine-tune interactions with the target protein's binding pocket. pharmablock.commdpi.com Furthermore, the piperidinoethyl group can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile, a critical aspect of drug development. nih.govnih.gov
| Piperidine N-Substituent | Relative σ₁ Receptor Affinity | Reference Finding |
|---|---|---|
| -CH₃ (Methyl) | High | Showed particularly high σ₁ receptor affinity and selectivity. pharmablock.comnih.gov |
| -H (Proton) | Considerably Lower | Exhibited significantly reduced σ₁ affinity compared to N-methylated analogs. pharmablock.comnih.gov |
| -CH₂CH₃ (Ethyl) | Considerably Lower | Displayed lower affinity, indicating subtle structural changes have large effects. pharmablock.comnih.gov |
| -SO₂C₇H₇ (Tosyl) | Considerably Lower | The bulky, electron-withdrawing tosyl group led to poor affinity. pharmablock.comnih.gov |
Design and Synthesis of Novel Piperidine-Containing Scaffolds
The synthesis of complex molecular frameworks containing the piperidine ring is a central theme in modern organic and medicinal chemistry. This compound is a key building block in this endeavor, primarily utilized in reactions where the piperidin-1-ylethyl group is appended to a core structure. The high reactivity of the carbon-iodine bond facilitates its use in a variety of coupling and substitution reactions.
Researchers employ multi-component reactions and cyclization strategies to build the initial core, which is then functionalized using reagents like this compound. For example, a common strategy involves the N-alkylation of amines, thiols, or other nucleophiles with this compound to introduce the desired fragment. This approach has been instrumental in creating libraries of compounds for high-throughput screening.
One notable application is in the synthesis of novel indolylarylsulfones designed as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). In such syntheses, a core indole structure can be alkylated at a specific position using this compound to introduce the N-substituted piperidine moiety, which explores the chemical space around the entrance channel of the enzyme's binding pocket.
The general synthetic utility can be summarized in the following table:
| Reaction Type | Nucleophile (Nu-H) | Product Structure | Significance in Scaffold Design |
| N-Alkylation | Primary/Secondary Amine | R-NH-(CH₂)₂-piperidine | Formation of complex diamine structures |
| O-Alkylation | Alcohol/Phenol | R-O-(CH₂)₂-piperidine | Synthesis of ether-linked piperidine derivatives |
| S-Alkylation | Thiol | R-S-(CH₂)₂-piperidine | Creation of thioether-containing scaffolds |
| C-Alkylation | Carbanion (e.g., enolate) | R-C-(CH₂)₂-piperidine | Formation of new carbon-carbon bonds |
These synthetic routes enable the creation of diverse and sterically complex piperidine-containing scaffolds, which are essential for developing new therapeutic agents and chemical probes.
Structure-Activity Relationship (SAR) Studies in Ligand Design for Biological Targets (Chemical Aspects)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The piperidine ring, often introduced via precursors like this compound, is a frequent subject of SAR investigations due to its conformational flexibility and ability to engage in various receptor-ligand interactions.
In ligand design, the ethyl-piperidine group can serve multiple roles:
Hydrophobic Interactions: The aliphatic ring can interact with hydrophobic pockets within a biological target.
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.
Ionic Interactions: Under physiological conditions, the nitrogen can be protonated, forming a positive charge that interacts with negatively charged residues like aspartate or glutamate in a receptor binding site.
SAR studies often involve systematic modifications of the piperidine-containing fragment. For instance, in the development of ligands for the nociceptin opioid receptor (NOP), researchers have found that the substitution pattern on the piperidine ring significantly affects binding affinity and functional activity (agonist vs. antagonist). researchgate.net By synthesizing a series of analogs where the piperidine moiety is altered, chemists can map the steric and electronic requirements of the receptor's binding pocket. researchgate.net
The table below illustrates typical modifications in SAR studies involving a piperidine scaffold:
| Modification Site | Type of Change | Potential Impact on Activity |
| Piperidine Ring Position | Substitution with alkyl, aryl, or functional groups | Alters steric bulk, hydrophobicity, and potential for new interactions |
| Piperidine Nitrogen | N-alkylation or N-arylation | Modifies basicity and steric hindrance around the nitrogen atom |
| Ethyl Linker | Lengthening, shortening, or rigidifying the chain | Changes the distance and orientation of the piperidine ring relative to the core scaffold |
These studies demonstrate that the piperidine moiety is not merely a passive component but an active contributor to the pharmacodynamic and pharmacokinetic properties of a ligand. This compound provides a reliable entry point for introducing this critical pharmacophore, enabling detailed SAR exploration.
Exploration as Intermediates for Advanced Pharmaceutical Building Blocks
Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comd-nb.info High-quality intermediates are crucial for ensuring the efficacy, safety, and efficient production of drugs. mdpi.comd-nb.info this compound is an exemplary intermediate, serving as a precursor for more complex structures used in drug discovery.
Its value lies in its ability to cleanly and efficiently introduce the 1-(2-ethyl)piperidine fragment. This structural unit is found in numerous classes of therapeutic agents, highlighting its importance as a "privileged scaffold" in medicinal chemistry. The closely related compound, 1-(2-aminoethyl)piperidine, is a reactant in the synthesis of analogs for anticancer agents, cannabinoid CB1 receptor antagonists, and inhibitors of the botulinum neurotoxin. encyclopedia.pub this compound serves as a direct precursor to this and other functionalized building blocks.
The journey from a simple intermediate to a complex API can be illustrated as follows:
| Stage | Compound | Role |
| Starting Material | Piperidine | Basic heterocyclic amine |
| Key Intermediate | This compound | Reactive building block for introducing the ethyl-piperidine moiety |
| Advanced Intermediate | Functionalized piperidine scaffold | A more complex molecule incorporating the ethyl-piperidine group |
| Active Pharmaceutical Ingredient (API) | Final drug molecule | The biologically active compound with therapeutic effects |
The use of well-defined intermediates like this compound streamlines the synthesis of complex APIs, making the process more modular, scalable, and cost-effective.
Applications in Materials Science Research
The utility of piperidine derivatives extends beyond pharmaceuticals into the realm of materials science. The incorporation of piperidine moieties into polymers and other materials can impart unique properties, such as altered solubility, thermal stability, and bioactivity. This compound can be used to functionalize existing polymers or to synthesize novel monomers for polymerization.
A key application area is the development of bioactive materials. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and shown to possess antimicrobial properties. nih.gov Such films have potential applications in drug delivery systems and as bioactive coatings for medical devices. nih.gov The synthesis of these materials often involves incorporating a piperidine-containing compound into a polymer matrix.
Furthermore, piperidine-containing monomers can be synthesized and subsequently polymerized to create new classes of functional polymers. The radical polymerization of monomers like 1-chloro-3-piperidino-2-propylmethacrylate has been investigated to create polymers with specific physicochemical properties. researchcommons.orgresearchcommons.org this compound can be used to create analogous monomers where the piperidine group is tethered to a polymerizable unit, such as an acrylate or styrene, via an ether or ester linkage.
| Material Type | Role of Piperidine Moiety | Potential Application |
| Bioactive Polymer Films | Confers antimicrobial properties | Wound dressings, medical device coatings nih.gov |
| Functionalized Resins | Acts as a scavenger or catalyst in synthesis | Solid-phase synthesis, catalysis alfachemic.com |
| Novel Homopolymers | Influences polymer properties (e.g., solubility, thermal stability) | Specialty plastics, stimuli-responsive materials |
The ability to easily attach the ethyl-piperidine group using this compound makes it a valuable tool for materials scientists seeking to create novel materials with tailored properties.
Role in Corrosion Inhibition Studies (Chemical Mechanism)
Corrosion is a significant industrial problem, and the use of organic inhibitors is a primary method for protecting metals from degradation. Piperidine and its derivatives have been recognized as effective corrosion inhibitors, particularly for metals like copper and mild steel in acidic environments. nih.gov
The chemical mechanism of inhibition by piperidine-containing compounds involves their adsorption onto the metal surface. This process is facilitated by the presence of the nitrogen heteroatom, which has a lone pair of electrons available for coordination with vacant d-orbitals of the metal atoms. This interaction leads to the formation of a protective film on the metal surface.
The inhibition process can be described by several key steps:
Adsorption: The piperidine derivative adsorbs onto the metal surface. This can be physisorption (electrostatic interaction) or chemisorption (coordinate bond formation). The nitrogen atom is the primary anchoring group. nih.gov
Surface Coverage: The adsorbed molecules create a barrier layer that isolates the metal from the corrosive medium.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Iodoethyl)piperidine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a precursor like 1-(2-chloroethyl)piperidine with potassium iodide (KI) or sodium iodide (NaI) in polar aprotic solvents (e.g., acetone or DMF) under reflux. Optimization strategies include:
- Catalyst Use: Adding a catalytic amount of crown ethers to enhance iodide nucleophilicity.
- Solvent Choice: Acetone improves reaction kinetics due to its intermediate polarity, balancing solubility and reactivity .
- Temperature Control: Reflux at 50–60°C minimizes side reactions (e.g., elimination).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields averaging 60–75%. Confirm purity via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The iodoethyl group shows deshielding effects. Piperidine protons resonate at δ 2.3–2.7 (multiplet), while the CH₂I group appears as a triplet near δ 3.1–3.3 (J ≈ 7 Hz).
- ¹³C NMR: The carbon adjacent to iodine (CH₂I) appears at δ 10–15 ppm due to the heavy atom effect .
- Mass Spectrometry (EI-MS): A molecular ion peak at m/z 239 (C₇H₁₄NI⁺) and fragments at m/z 112 (piperidine ring) confirm the structure .
- IR Spectroscopy: Absence of OH/NH stretches (2800–3400 cm⁻¹) confirms successful alkylation.
Advanced Research Questions
Q. How does the iodoethyl substituent influence the reactivity of piperidine in cross-coupling reactions, and what catalytic systems are most effective?
Methodological Answer: The iodine atom acts as a superior leaving group compared to chlorine or bromine, enabling efficient participation in Ullmann or Kumada couplings . Key considerations:
- Catalytic Systems:
- Palladium(0) complexes (e.g., Pd(PPh₃)₄) with arylboronic acids for Suzuki-Miyaura coupling (yields >80% in DMF/H₂O) .
- Copper(I) iodide in ligand-free conditions for C–N bond formation, particularly with aryl amines .
- Reactivity Trends: The iodoethyl group’s steric bulk may slow reactions compared to smaller halogens, requiring longer reaction times (12–24 hrs).
Q. What strategies can resolve discrepancies in reported biological activity data for piperidine derivatives with halogenated alkyl chains?
Methodological Answer: Discrepancies often arise from purity issues , assay variability , or structural analogs . Mitigation strategies include:
- Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to confirm >95% purity .
- Standardized Assays: Compare IC₅₀ values across identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) .
- Structural Confounders: Differentiate between 2-iodoethyl and 3-iodoethyl isomers via X-ray crystallography or NOESY NMR .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G* basis sets to model hydrolysis pathways.
- Acidic Conditions (pH <3): Protonation at the piperidine nitrogen accelerates SN2 hydrolysis, releasing HI .
- Neutral/Basic Conditions (pH 7–12): Degradation via β-elimination forms piperidine and ethylene, confirmed by GC-MS headspace analysis .
- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to correlate computational predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in neuronal cell lines?
Methodological Answer: Contradictions may stem from differences in:
- Cell Culture Conditions: Serum-free vs. serum-supplemented media alter membrane permeability.
- Iodine Release Kinetics: Quantify free iodide ions via ion-selective electrodes to correlate with cytotoxicity .
- Control Experiments: Test 1-(2-chloroethyl)piperidine to isolate iodine-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
